Imidazo[1,2-a]pyridin-3-amine
Overview
Description
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest due to their diverse range of biological activities and their presence in various natural products and pharmaceuticals. The core structure consists of a pyridine ring fused with an imidazole ring, which can be further substituted to yield a variety of derivatives with different properties and activities .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through several methods. One approach involves a one-pot regiospecific synthesis that is metal-free and allows for the formation of C-N, C-O, and C-S bonds using ynals, pyridin-2-amines, and alcohols or thiols . Another efficient route is the one-pot synthesis via an Ortoleva-King reaction, which starts with 2-aminopyridines and acetophenones and has been optimized to produce imidazo[1,2-a]pyridines in moderate yields . Additionally, palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles has been used to synthesize imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines, demonstrating the versatility of the synthetic methods . Copper-catalyzed tandem oxidative C–H amination/cyclizations have also been employed for direct access to imidazo[1,2-a]pyridines . Moreover, a transition-metal-free sp3 C-H amination reaction has been established for imidazo[1,5-a]pyridine synthesis using molecular iodine .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by the fusion of an imidazole ring with a pyridine ring. This bicyclic system can be further functionalized at various positions to alter its physical and chemical properties. The presence of nitrogen atoms in the rings contributes to the basicity and potential for hydrogen bonding, which are important for the interaction with biological targets .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions due to their reactive sites. For instance, the synthesis of 3-formyl imidazo[1,2-a]pyridines has been achieved under Cu-catalyzed aerobic oxidative conditions, showcasing the reactivity of the C-H bonds and the potential for introducing formyl groups . Additionally, the synthesis of polycyclic imidazo[1,2-a]pyridine analogs involves oxidative intramolecular C–H amination, indicating the ability of these compounds to form more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure and the substituents present. For example, products containing a 2-(2'-hydroxyphenyl) substituent undergo excited state intramolecular proton transfer (ESIPT) in certain solvents, which affects their emission characteristics and makes them interesting for optical applications . The synthesis of imidazo[1,2-a]pyridines without any deliberate addition of catalyst in water has also been reported, highlighting the potential for environmentally friendly synthetic methods . Furthermore, the synthesis and evaluation of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents demonstrate the relevance of these compounds in medicinal chemistry .
Scientific Research Applications
Synthesis and Catalysis
- Imidazo[1,2-a]pyridines can be synthesized via copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations. This method provides a range of imidazo[1,2-a]pyridines with good to excellent yields (Pericherla et al., 2013).
- A Cu-catalyzed synthesis approach for 3-formyl imidazo[1,2-a]pyridines using ethyl tertiary amines as carbon sources under aerobic oxidative conditions was developed. This process reported a novel activation mode for ethyl tertiary amines (Rao et al., 2017).
- A metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines has been achieved. This method facilitates C-N, C-O, and C-S bond formation using ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
Medicinal Chemistry and Biological Activity
- The pharmacological properties of imidazo[1,2-a]pyridine analogues have been studied, focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
- The design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines for targeting the adenosine receptor A2A demonstrated how an exocyclic amine can enhance affinity towards this receptor (Boulahjar et al., 2018).
Green Chemistry and Efficient Synthesis Methods
- An efficient solvent-free method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed, using heterocyclic ketene aminals and β-oxodithioesters with aldehydes under solvent-free conditions. This green chemistry approach ensures high regioselectivity and short reaction times (Wen et al., 2012).
- Microwave-assisted solvent-free synthesis of imidazo[1,2-a]pyridines via a three-component reaction represents an efficient approach with good functional group tolerance, contributing to greener synthesis methods (Zhang & Jiang, 2015).
Safety And Hazards
properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOFMMILZZGGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330753 | |
Record name | imidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-3-amine | |
CAS RN |
28036-33-1 | |
Record name | imidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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